N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-5-(2-oxo-2-(phenylamino)ethoxy)-4H-pyran-2-carboxamide
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Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-5-(2-oxo-2-(phenylamino)ethoxy)-4H-pyran-2-carboxamide is a useful research compound. Its molecular formula is C17H14N4O5S and its molecular weight is 386.38. The purity is usually 95%.
BenchChem offers high-quality N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-5-(2-oxo-2-(phenylamino)ethoxy)-4H-pyran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-5-(2-oxo-2-(phenylamino)ethoxy)-4H-pyran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The compound, being a derivative of 1,3,4-thiadiazole, has potential anticancer properties . These derivatives have been found to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Antimicrobial Activity
1,3,4-thiadiazole derivatives, including the compound , have shown significant antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .
Antifungal Activity
The compound could also be used in the development of antifungal drugs, as 1,3,4-thiadiazole derivatives have demonstrated antifungal properties .
Antimycobacterial Activity
Research has shown that 1,3,4-thiadiazole derivatives have antimycobacterial properties . This suggests that the compound could be used in the treatment of diseases caused by mycobacteria, such as tuberculosis .
Analgesic and Anti-inflammatory Activity
1,3,4-thiadiazole derivatives have been found to have analgesic and anti-inflammatory properties . This suggests that the compound could potentially be used in the development of new pain relief and anti-inflammatory drugs .
Antipsychotic and Antidepressant Activity
The compound, as a 1,3,4-thiadiazole derivative, could potentially be used in the development of new antipsychotic and antidepressant drugs .
Anticonvulsant Activity
1,3,4-thiadiazole derivatives have demonstrated anticonvulsant properties . This suggests that the compound could potentially be used in the development of new anticonvulsant drugs .
Anti-leishmanial Activity
Research has shown that 1,3,4-thiadiazole derivatives have anti-leishmanial properties . This suggests that the compound could be used in the treatment of diseases caused by Leishmania parasites .
properties
IUPAC Name |
5-(2-anilino-2-oxoethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxopyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S/c1-10-20-21-17(27-10)19-16(24)13-7-12(22)14(8-25-13)26-9-15(23)18-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,23)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKDKAKBWIZXQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=O)C(=CO2)OCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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